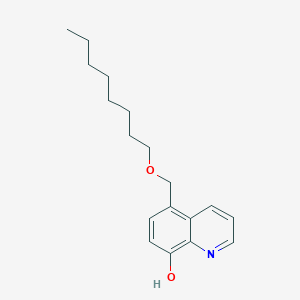

5-Octyloxymethyl-8-quinolinol

Description

Structure

3D Structure

Properties

IUPAC Name |

5-(octoxymethyl)quinolin-8-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO2/c1-2-3-4-5-6-7-13-21-14-15-10-11-17(20)18-16(15)9-8-12-19-18/h8-12,20H,2-7,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIAHOBMFROLCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCC1=C2C=CC=NC2=C(C=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40566130 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102269-68-1 | |

| Record name | 5-[(Octyloxy)methyl]quinolin-8-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40566130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Octyloxymethyl-8-quinolinol molecular weight

An In-Depth Technical Guide to 5-Octyloxymethyl-8-quinolinol

Introduction

8-Hydroxyquinoline and its derivatives represent a "privileged structure" in medicinal chemistry and material science, capable of binding to a diverse array of biological targets and exhibiting a wide spectrum of pharmacological activities.[1] These compounds are well-documented for their potent antibacterial, antifungal, anticancer, neuroprotective, and anti-HIV properties. The core mechanism underlying these activities is often attributed to their function as potent metal chelators.[2] By sequestering biologically significant metal ions, 8-hydroxyquinoline derivatives can disrupt essential microbial and cellular processes.[3] This guide provides a detailed technical overview of a specific derivative, 5-Octyloxymethyl-8-quinolinol, focusing on its physicochemical properties, a plausible synthetic route, mechanism of action, and potential applications in drug development, all grounded in the established chemistry of the 8-hydroxyquinoline scaffold.

Physicochemical Properties of 5-Octyloxymethyl-8-quinolinol

The introduction of an octyloxymethyl group at the 5-position of the 8-hydroxyquinoline core is expected to significantly influence its lipophilicity and, consequently, its pharmacokinetic and pharmacodynamic profile. Below is a summary of its calculated and inferred physicochemical properties, presented in context with the parent compound, 8-hydroxyquinoline.

| Property | 5-Octyloxymethyl-8-quinolinol | 8-Hydroxyquinoline |

| Molecular Formula | C18H25NO2 | C9H7NO |

| Molecular Weight | 287.40 g/mol | 145.16 g/mol [4][5] |

| Appearance | Predicted to be a crystalline solid | White to pale yellow crystalline powder[5] |

| Solubility | Predicted to be soluble in organic solvents, insoluble in water | Insoluble in water; soluble in ethanol, acetone, chloroform[5] |

| Predicted LogP | ~5.5 (Increased lipophilicity) | 1.85[5] |

| CAS Number | Not available | 148-24-3[4][5] |

Synthesis of 5-Octyloxymethyl-8-quinolinol

The synthesis of 5-Octyloxymethyl-8-quinolinol can be logically approached via a Williamson ether synthesis, a robust and well-established method for forming ethers. This synthetic strategy would commence with a readily available precursor, 5-hydroxymethyl-8-quinolinol, which can be synthesized from 5-chloromethyl-8-hydroxyquinoline hydrochloride.[6]

Proposed Synthetic Workflow

The proposed two-step synthesis involves the initial preparation of the alkoxide of 5-hydroxymethyl-8-quinolinol, followed by its reaction with an octyl halide.

Caption: Proposed synthetic workflow for 5-Octyloxymethyl-8-quinolinol.

Detailed Experimental Protocol

-

Alkoxide Formation:

-

To a solution of 5-hydroxymethyl-8-quinolinol (1 equivalent) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen), sodium hydride (1.1 equivalents) is added portion-wise at 0°C.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the sodium alkoxide intermediate.

-

-

Ether Synthesis:

-

1-Bromooctane (1.2 equivalents) is added dropwise to the reaction mixture.

-

The mixture is then heated to reflux and maintained at this temperature for 12-24 hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield pure 5-Octyloxymethyl-8-quinolinol.

-

Mechanism of Action: Metal Chelation

The biological activity of 8-hydroxyquinoline and its derivatives is intrinsically linked to their ability to chelate metal ions.[2] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a stable five-membered ring with various divalent and trivalent metal cations, such as Cu²⁺, Fe²⁺, Fe³⁺, and Zn²⁺.[2] This sequestration of essential metal ions can disrupt numerous cellular processes, including enzymatic activity and redox balance, leading to antimicrobial and cytotoxic effects.[3]

Caption: Mechanism of action via metal ion chelation.

Potential Applications in Research and Drug Development

Based on the extensive research on analogous 8-hydroxyquinoline derivatives, 5-Octyloxymethyl-8-quinolinol is a promising candidate for various therapeutic applications.

-

Antimicrobial Agent: Derivatives such as cloxyquin (5-chloro-8-hydroxyquinoline) have demonstrated potent activity against a range of bacteria, including multidrug-resistant strains of Mycobacterium tuberculosis, as well as fungi and protozoa.[3][7][8] The enhanced lipophilicity of the octyloxymethyl group may improve membrane permeability, potentially leading to enhanced antimicrobial efficacy.

-

Anticancer Agent: Numerous 8-hydroxyquinoline derivatives have been investigated for their anticancer properties, which are often linked to their ability to induce apoptosis and inhibit tumor growth through metal chelation and the generation of reactive oxygen species.[2]

-

Neuroprotective Agent: The ability of 8-hydroxyquinoline derivatives to chelate metal ions implicated in neurodegenerative diseases, such as Alzheimer's disease, makes them attractive candidates for the development of neuroprotective therapies.

-

Fluorescent Chemosensor: The parent compound, 8-hydroxyquinoline, is weakly fluorescent, but its fluorescence emission is greatly enhanced upon chelation with metal ions. This property makes its derivatives, potentially including 5-Octyloxymethyl-8-quinolinol, suitable for the development of fluorescent sensors for detecting specific metal ions in biological and environmental samples.

Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)

To evaluate the antibacterial potential of 5-Octyloxymethyl-8-quinolinol, a standard broth microdilution assay can be employed to determine its Minimum Inhibitory Concentration (MIC) against a panel of pathogenic bacteria.

Caption: Workflow for MIC determination via broth microdilution.

Step-by-Step Methodology

-

Preparation of Compound Stock: A stock solution of 5-Octyloxymethyl-8-quinolinol is prepared in a suitable solvent, such as dimethyl sulfoxide (DMSO).

-

Serial Dilution: In a 96-well microtiter plate, serial two-fold dilutions of the compound are made in a cation-adjusted Mueller-Hinton broth to achieve a range of final concentrations.

-

Bacterial Inoculum: The test bacteria are cultured to the mid-logarithmic phase and diluted to a standardized concentration (e.g., 5 x 10⁵ colony-forming units per milliliter).

-

Inoculation: Each well containing the diluted compound is inoculated with the bacterial suspension.

-

Controls: A positive control well (broth and bacteria, no compound) and a negative control well (broth only) are included on each plate.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is visually determined as the lowest concentration of 5-Octyloxymethyl-8-quinolinol that completely inhibits the visible growth of the bacteria.

Conclusion

5-Octyloxymethyl-8-quinolinol, as a lipophilic derivative of the versatile 8-hydroxyquinoline scaffold, holds considerable promise for applications in drug discovery and as a chemical probe. Its predicted physicochemical properties suggest enhanced membrane interaction, which may translate to potent biological activity. The core mechanism of action is anticipated to be metal chelation, a well-established paradigm for this class of compounds. Further empirical investigation into its synthesis and biological evaluation is warranted to fully elucidate its therapeutic and scientific potential.

References

-

MDPI. (2023-07-24). 5-Amino-8-hydroxyquinoline-containing Electrospun Materials Based on Poly(vinyl alcohol) and Carboxymethyl Cellulose and Their Cu2+ and Fe3+ Complexes with Diverse Biological Properties: Antibacterial, Antifungal and Anticancer. [Link]

-

PubChem. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817. [Link]

-

Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry. [Link]

-

Cheméo. Chemical Properties of 8-Hydroxyquinoline (CAS 148-24-3). [Link]

-

PMC. (2019-12-30). Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation. [Link]

-

PubChem. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896. [Link]

-

PMC. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride. [Link]

-

PubChem. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208. [Link]

-

PMC. New insights into the mechanism of antifungal action of 8-hydroxyquinolines. [Link]

-

ResearchGate. (2025-11-18). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. [Link]

- Google Patents.

-

MedChemComm (RSC Publishing). 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential. [Link]

-

Antimicrobial Agents and Chemotherapy. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis. [Link]

-

ACG Publications. (2016-09-12). Reinvestigation of bromination of 8-substituted quinolines and synthesis of novel phthalonitriles. [Link]

Sources

- 1. 8-Hydroxyquinoline: a privileged structure with a broad-ranging pharmacological potential - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 2. mdpi.com [mdpi.com]

- 3. In Vitro Activities of Cloxyquin (5-Chloroquinolin-8-ol) against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 8-Hydroxyquinoline (CAS 148-24-3) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. 8-Hydroxyquinoline | 148-24-3 [chemicalbook.com]

- 6. 8-Hydroxy-5-(hydroxymethyl)quinolin-1-ium chloride - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-Chloro-8-hydroxyquinoline | C9H6ClNO | CID 2817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Insight into the Molecular Interaction of Cloxyquin (5-chloro-8-hydroxyquinoline) with Bovine Serum Albumin: Biophysical Analysis and Computational Simulation - PMC [pmc.ncbi.nlm.nih.gov]

The Solubility Profile of 5-Octyloxymethyl-8-quinolinol: A Comprehensive Technical Guide for Drug Development Professionals

Introduction

In the landscape of modern drug discovery, a thorough understanding of a compound's physicochemical properties is paramount to its successful development. Among these, solubility stands as a critical gatekeeper, profoundly influencing a molecule's absorption, distribution, metabolism, and excretion (ADME) profile, and ultimately, its therapeutic efficacy. This guide provides an in-depth technical exploration of the solubility of 5-Octyloxymethyl-8-quinolinol, a derivative of the versatile 8-hydroxyquinoline scaffold.

8-Hydroxyquinoline and its analogues are a well-established class of compounds known for their diverse biological activities, including antimicrobial, anticancer, and neuroprotective properties[1][2]. These activities are often linked to their ability to chelate metal ions. The introduction of a 5-octyloxymethyl substituent to the 8-hydroxyquinoline core is a strategic modification aimed at modulating the compound's lipophilicity, which in turn is expected to significantly impact its solubility and membrane permeability. This guide will delve into the predicted solubility of 5-Octyloxymethyl-8-quinolinol based on its structural attributes and provide detailed, field-proven protocols for its empirical determination.

Physicochemical Properties and Predicted Solubility Profile

To understand the solubility of 5-Octyloxymethyl-8-quinolinol, we must first consider its constituent parts: the polar 8-hydroxyquinoline head and the non-polar octyloxymethyl tail.

Chemical Structure:

-

IUPAC Name: 5-(octyloxymethyl)quinolin-8-ol

-

Molecular Formula: C₁₈H₂₅NO₂

-

SMILES: CCCCCCOCc1ccc(O)c2ncccc12

The 8-hydroxyquinoline core is an amphiphilic molecule with both a phenolic hydroxyl group and a basic nitrogen atom in the quinoline ring. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen and oxygen atoms can act as hydrogen bond acceptors. The aqueous solubility of the parent 8-hydroxyquinoline is reported to be poor[3].

The key structural feature of the target molecule is the C8 alkyl ether chain at the 5-position. The addition of this long, flexible, and non-polar octyl group will significantly increase the molecule's lipophilicity. Lipophilicity, often quantified as the logarithm of the partition coefficient (LogP), is a measure of a compound's preference for a lipid-like environment over an aqueous one. A higher LogP value generally correlates with lower aqueous solubility.

Predicted Physicochemical Properties of 5-Octyloxymethyl-8-quinolinol

| Property | Predicted Value/Range | Rationale |

| Molecular Weight | 287.40 g/mol | Calculated from the molecular formula. |

| pKa | ~4.9 (pyridinium ion), ~9.8 (phenolic proton) | Based on the known pKa values of 8-hydroxyquinoline, with minor influence from the substituent. The pyridinium nitrogen can be protonated, and the phenolic hydroxyl group can be deprotonated. |

| cLogP (Calculated LogP) | ~5.3 | Calculated using Molinspiration online property calculation toolkit. This high value indicates significant lipophilicity. |

| Aqueous Solubility | Very Low | The high lipophilicity conferred by the octyl chain is expected to dramatically decrease solubility in water compared to the parent 8-hydroxyquinoline. |

| Solubility in Organic Solvents | High | Expected to be readily soluble in a range of organic solvents such as methanol, ethanol, DMSO, and chloroform due to its lipophilic character. |

Factors Influencing the Solubility of 5-Octyloxymethyl-8-quinolinol

The solubility of this compound is not a static value but is influenced by several environmental factors, most notably pH.

The Critical Role of pH

As an amphoteric molecule, 5-Octyloxymethyl-8-quinolinol can exist in three states depending on the pH of the solution: a protonated (cationic) form in acidic conditions, a neutral form, and a deprotonated (anionic) form in alkaline conditions.

Caption: pH-dependent ionization states of 5-Octyloxymethyl-8-quinolinol.

This pH-dependent ionization provides a crucial avenue for manipulating its solubility. In acidic media (pH < pKa₁), the quinoline nitrogen is protonated, forming a more water-soluble salt. Conversely, in alkaline media (pH > pKa₂), the phenolic hydroxyl group is deprotonated, also forming a more soluble salt. The lowest aqueous solubility is expected at or near the isoelectric point, where the neutral form of the molecule predominates.

Experimental Determination of Solubility: A Methodical Approach

Empirical determination of solubility is a cornerstone of pre-formulation studies. It is essential to distinguish between two key types of solubility measurements: thermodynamic and kinetic.

-

Thermodynamic Solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature and pressure. It represents the maximum concentration of a solute that can be dissolved in a solvent to form a saturated solution. The "gold standard" for its determination is the Shake-Flask Method[4].

-

Kinetic Solubility measures the concentration of a compound that remains in solution after being rapidly added from a concentrated stock solution (typically in DMSO) to an aqueous buffer. This method is high-throughput and provides an early indication of potential solubility issues during in vitro screening assays[5].

Workflow for Comprehensive Solubility Assessment

Caption: A staged approach to solubility determination in drug development.

Detailed Experimental Protocols

Protocol 1: Thermodynamic Solubility Determination via the Shake-Flask Method

This protocol is adapted from the principles outlined in the United States Pharmacopeia (USP) General Chapter <1236>[4].

Objective: To determine the equilibrium solubility of 5-Octyloxymethyl-8-quinolinol.

Materials:

-

5-Octyloxymethyl-8-quinolinol (solid)

-

Series of aqueous buffers (e.g., pH 1.2, 4.5, 6.8, 7.4, and 10.0)

-

Selected organic solvents (e.g., Methanol, Ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Analytical balance

-

HPLC-UV system

Methodology:

-

Preparation: Add an excess amount of solid 5-Octyloxymethyl-8-quinolinol to a series of vials containing the different buffer solutions and organic solvents. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker in a temperature-controlled environment for a minimum of 24 hours to ensure equilibrium is reached. It is advisable to take samples at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued, indicating equilibrium.

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a 0.22 µm syringe filter to remove any undissolved particles.

-

Dilute the filtrate with a suitable mobile phase for HPLC analysis.

-

-

Quantification:

-

Prepare a series of standard solutions of 5-Octyloxymethyl-8-quinolinol of known concentrations.

-

Analyze the standard solutions and the filtered samples by a validated HPLC-UV method to determine the concentration of the dissolved compound.

-

Construct a calibration curve from the standard solutions and use it to calculate the concentration in the samples.

-

-

Data Reporting: The solubility is reported in units such as mg/mL or µg/mL for each solvent system at the specified temperature.

Protocol 2: High-Throughput Kinetic Solubility Assay using Nephelometry

This protocol is designed for rapid screening and is based on the principle of detecting light scattering from precipitated particles.

Objective: To determine the kinetic solubility of 5-Octyloxymethyl-8-quinolinol in an aqueous buffer.

Materials:

-

A stock solution of 5-Octyloxymethyl-8-quinolinol in DMSO (e.g., 10 mM).

-

Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, at pH 7.4).

-

96- or 384-well microplates.

-

A plate-based nephelometer.

-

Automated liquid handler (recommended for high throughput).

Methodology:

-

Plate Preparation: Using an automated liquid handler, perform serial dilutions of the DMSO stock solution directly in the microplate wells.

-

Addition of Aqueous Buffer: To each well containing the DMSO solution, rapidly add the aqueous buffer. This will induce precipitation of the compound if its solubility limit is exceeded.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period, typically 1 to 2 hours.

-

Measurement: Place the microplate in a nephelometer and measure the light scattering in each well. The intensity of scattered light is proportional to the amount of precipitated compound.

-

Data Analysis: Plot the light scattering units against the compound concentration. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

Strategies for Solubility Enhancement

Given the predicted low aqueous solubility of 5-Octyloxymethyl-8-quinolinol, formulation strategies to enhance its solubility will likely be necessary for successful oral drug development.

Potential Approaches:

-

pH Adjustment: As discussed, formulating the compound in acidic or basic solutions to form salts can significantly increase its solubility.

-

Co-solvents: The use of water-miscible organic solvents (e.g., ethanol, propylene glycol, PEG 400) in the formulation can increase the solubility of lipophilic drugs.

-

Surfactants: The inclusion of surfactants above their critical micelle concentration can lead to the formation of micelles that encapsulate the drug, thereby increasing its apparent solubility.

-

Complexation: Cyclodextrins can form inclusion complexes with hydrophobic molecules, effectively shielding them from the aqueous environment and increasing their solubility.

-

Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or other lipid-based formulations can be highly effective for delivering lipophilic drugs.

Conclusion

The solubility of 5-Octyloxymethyl-8-quinolinol is a critical parameter that will govern its potential as a therapeutic agent. Based on its chemical structure, it is predicted to be a highly lipophilic compound with low aqueous solubility that is strongly dependent on pH. This guide has provided a comprehensive framework for understanding and empirically determining its solubility profile through both thermodynamic and kinetic methodologies. The detailed protocols for the shake-flask and nephelometry assays offer robust and reliable approaches for generating crucial data to inform lead optimization and formulation development. For a compound with such predicted properties, early consideration of solubility enhancement strategies will be essential for advancing it through the drug development pipeline.

References

- United States Pharmacopeia. General Chapter <1236> Solubility Measurements. USP-NF.

-

Wikipedia. 8-Hydroxyquinoline. [Link]

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry, 3(1).

- International Journal of Medical Science and Dental Research. Techniques for Improving Solubility.

- U.S. Food and Drug Administration. (2003).

- United States Pharmacopeia. <1236> Solubility Measurements Prospectus.

- Enamine. Shake-Flask Aqueous Solubility Assay.

- ResearchGate. Effect of aromatic ring in the alkyl chain on properties of aryl alkyl surfactant solutions.

- Solve Scientific. High Throughput Measurement of Compound Solubility and Physical Form with BMI.

- Journal of Heterocyclic Chemistry.

- Applied and Environmental Microbiology. Degradation of Alkyl Ethers, Aralkyl Ethers, and Dibenzyl Ether by Rhodococcus sp. Strain DEE5151, Isolated from Diethyl Ether-Containing Enrichment Cultures.

-

PubChem. 8-Hydroxyquinoline. [Link]

- Hilaris Publisher. Strategies to Improve Solubility and Bioavailability of Lipophilic Drugs: Focusing on Fenretinide.

- BMG LABTECH.

- U.S. Food and Drug Administration. (2018). Dissolution Testing and Acceptance Criteria for Immediate-Release Solid Oral Dosage Form Drug Products Containing High Solubility Drug Substances.

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- ResearchGate. Strategies to improve solubility and bioavailability of lipophilic drugs.

- Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.

- AxisPharm. Kinetic Solubility Assays Protocol.

- MDPI.

- Thermo Fisher Scientific. Calculate reagent log P values to determine solubility characteristics.

- Pharma Excipients.

- Journal of Pharmaceutical Sciences. Drug Solubility: Importance and Enhancement Techniques.

- INCHEM.

- BioAssay Systems. Solubility Testing – Shake Flask Method.

- U.S. Food and Drug Administration.

- Symmetric. Lipid-Based Formulations: Optimizing the Oral Delivery of Lipophilic Drugs.

- ECHEMI. 5-Methyl-8-hydroxyquinoline.

- JRC Publications Repository.

- ResearchGate.

- msk.nclinnovations.org.

- ChemAxon.

- United States Pharmacopeia. <1236> Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species.

- YouTube. An In-Depth Look at the Final FDA Guidance: Bioavailability Studies Submitted in NDAs or INDs.

- YouTube. logP (Partition Coefficient) and Lipid Solubility of Drugs.

- Dissolution Technologies. Technical Note: Solubility Measurements.

- Sigma-Aldrich. 5-Chloro-8-quinolinol.

- Semantic Scholar. 1236 SOLUBILITY MEASUREMENTS.

- Tokyo Chemical Industry. 8-Quinolinol.

Sources

- 1. 5-(Isobutoxymethyl)-8-quinolinol | C14H17NO2 | CID 761896 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. logP - octanol-water partition coefficient calculation [molinspiration.com]

- 3. On-line Lipophilicity/Aqueous Solubility Calculation Software [vcclab.org]

- 4. 5-Methyl-8-hydroxyquinoline | C10H9NO | CID 71208 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 8-Hydroxyquinoline - Wikipedia [en.wikipedia.org]

A Comprehensive Technical Guide to the Synthesis of 5-Octyloxymethyl-8-quinolinol Derivatives

Executive Summary

This technical guide provides an in-depth exploration of the synthesis of 5-Octyloxymethyl-8-quinolinol, a derivative of the versatile chelating agent 8-hydroxyquinoline (oxine). The strategic incorporation of an octyloxymethyl group at the C5 position significantly modifies the physicochemical properties of the parent molecule, enhancing its lipophilicity and making it a superior agent for applications such as solvent extraction of metal ions. This document details the underlying chemical principles, a validated two-step synthetic protocol, mechanistic insights, and comprehensive characterization methods. It is intended for researchers, chemists, and drug development professionals seeking to synthesize, understand, and utilize this class of compounds.

Introduction: The 8-Hydroxyquinoline Scaffold

8-Hydroxyquinoline (8-HQ), also known as oxine, is a bicyclic heterocyclic organic compound consisting of a pyridine ring fused to a phenol ring. The unique arrangement of its hydroxyl (-OH) group and pyridinic nitrogen atom makes it an exceptional bidentate chelating agent for a vast array of metal ions. This chelating ability has established 8-HQ and its derivatives as indispensable tools in diverse scientific fields.[1]

Key Application Areas:

-

Analytical Chemistry: Used for gravimetric analysis, spectrophotometry, and as fluorescent sensors for metal ion detection.

-

Medicinal Chemistry: The 8-HQ scaffold is present in compounds with antibacterial, antifungal, anti-HIV, neuroprotective, and anticancer properties.[2]

-

Materials Science: Employed in the fabrication of Organic Light-Emitting Diodes (OLEDs) due to the high stability and luminescence of their metal complexes.[3]

Rationale for 5-Octyloxymethyl Substitution

While the parent 8-HQ molecule is highly effective, its utility can be limited by its solubility characteristics. Strategic functionalization of the quinoline ring is a common approach to tailor its properties for specific applications. The synthesis of 5-alkoxymethyl derivatives, particularly 5-Octyloxymethyl-8-quinolinol, is driven by the need to enhance lipophilicity.

The long, eight-carbon alkyl chain of the octyloxy group dramatically increases the molecule's affinity for organic solvents. This modification is critical for applications in liquid-liquid extraction (solvent extraction), where the agent must efficiently partition from an aqueous phase, complex with a target metal ion, and transport it into an organic phase.[4] Several 5-alkyloxymethyl-8-quinolinols, including the octyl derivative, have been synthesized and investigated for their ability to extract various metal ions.[4]

Core Synthetic Strategy

The most prevalent and efficient route to 5-Octyloxymethyl-8-quinolinol involves a two-step sequence. This strategy leverages the reactivity of the electron-rich quinoline ring to first install a reactive "handle" at the C5 position, which is then used to introduce the desired octyloxy ether linkage.

-

Step 1: Chloromethylation. 8-Hydroxyquinoline is subjected to chloromethylation to produce the key intermediate, 5-chloromethyl-8-quinolinol. This is an electrophilic aromatic substitution reaction.

-

Step 2: Williamson Ether Synthesis. The 5-chloromethyl-8-quinolinol intermediate is then reacted with 1-octanol under basic conditions to form the target ether via a nucleophilic substitution reaction.

This modular approach allows for the synthesis of a wide variety of 5-alkoxymethyl derivatives by simply changing the alcohol used in the second step.

Visual Workflow of the Synthesis

Sources

A Technical Guide to the Spectroscopic Profile of 5-Octyloxymethyl-8-quinolinol

Introduction: The Significance of 5-Octyloxymethyl-8-quinolinol

5-Octyloxymethyl-8-quinolinol belongs to the versatile class of 8-hydroxyquinoline derivatives, compounds renowned for their potent biological activities and diverse applications in medicinal chemistry and materials science. The 8-hydroxyquinoline scaffold is a privileged structure, known for its ability to chelate metal ions, a property that underpins its utility as an antibacterial, antifungal, and anticancer agent. The introduction of a 5-octyloxymethyl substituent modulates the lipophilicity and steric profile of the parent molecule, potentially enhancing its membrane permeability and altering its pharmacokinetic and pharmacodynamic properties. This guide provides a comprehensive analysis of the spectroscopic data of 5-Octyloxymethyl-8-quinolinol, offering researchers and drug development professionals a foundational understanding of its structural characterization.

Molecular Structure and Spectroscopic Analysis Workflow

The structural elucidation of a novel or modified compound like 5-Octyloxymethyl-8-quinolinol relies on a synergistic application of various spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and their combined interpretation leads to an unambiguous confirmation of the molecular architecture. The logical flow of this analysis is depicted below.

Caption: Workflow for the synthesis and spectroscopic characterization of 5-Octyloxymethyl-8-quinolinol.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 5-Octyloxymethyl-8-quinolinol, both ¹H and ¹³C NMR are essential for confirming the presence and connectivity of the quinoline core, the methylene ether linkage, and the octyl chain.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified 5-Octyloxymethyl-8-quinolinol in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable for non-polar to moderately polar compounds, while DMSO-d₆ can be used for more polar solutes and will allow for the observation of the hydroxyl proton.

-

Instrumentation: Acquire the spectra on a high-field NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher. Higher field strengths provide better signal dispersion, which is crucial for resolving complex spin systems.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

-

Use a relaxation delay of 1-2 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer experimental time are required.

-

Techniques such as DEPT (Distortionless Enhancement by Polarization Transfer) can be employed to differentiate between CH, CH₂, and CH₃ groups.

-

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum of 5-Octyloxymethyl-8-quinolinol can be understood by analyzing the distinct regions corresponding to the aromatic quinoline protons, the alkoxy chain protons, and the benzylic methylene protons. The data presented here is based on the analysis of the closely related 5-ethoxymethyl-8-hydroxyquinoline, with predicted values for the octyl chain.[1]

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 (Quinoline) | ~8.8 | dd | J = 4.2, 1.5 | 1H |

| H-4 (Quinoline) | ~8.5 | dd | J = 8.5, 1.5 | 1H |

| H-3 (Quinoline) | ~7.6 | dd | J = 8.5, 4.2 | 1H |

| H-6 (Quinoline) | ~7.4 | d | J = 8.0 | 1H |

| H-7 (Quinoline) | ~7.1 | d | J = 8.0 | 1H |

| -CH₂-O- (Benzylic) | ~4.8 | s | - | 2H |

| -O-CH₂- (Octyl) | ~3.6 | t | J = 6.5 | 2H |

| -CH₂- (Octyl, position 2) | ~1.7 | p | J = 6.7 | 2H |

| -CH₂- (Octyl, positions 3-7) | ~1.3-1.4 | m | - | 10H |

| -CH₃ (Octyl) | ~0.9 | t | J = 7.0 | 3H |

| -OH (Phenolic) | Variable (broad) | s | - | 1H |

-

Aromatic Region (7.0-9.0 ppm): The protons on the quinoline ring exhibit a characteristic set of coupled signals. The downfield shifts of H-2 and H-4 are due to the deshielding effect of the heterocyclic nitrogen atom.[2]

-

Benzylic Methylene Protons (~4.8 ppm): The singlet corresponding to the -CH₂-O- group is a key indicator of the 5-substitution pattern. Its chemical shift is influenced by the adjacent aromatic ring and the ether oxygen.

-

Octyloxy Chain (0.9-3.6 ppm): The octyl group presents a triplet for the terminal methyl group, a triplet for the methylene group attached to the ether oxygen, and a complex multiplet for the remaining methylene groups.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton of the molecule.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-8 (Quinoline) | ~152 |

| C-2 (Quinoline) | ~148 |

| C-4 (Quinoline) | ~136 |

| C-8a (Quinoline) | ~138 |

| C-5 (Quinoline) | ~128 |

| C-4a (Quinoline) | ~127 |

| C-6 (Quinoline) | ~122 |

| C-3 (Quinoline) | ~121 |

| C-7 (Quinoline) | ~110 |

| -CH₂-O- (Benzylic) | ~72 |

| -O-CH₂- (Octyl) | ~70 |

| -CH₂- (Octyl, chain) | ~31.8, 29.4, 29.2, 26.1, 22.6 |

| -CH₃ (Octyl) | ~14.1 |

-

Quinoline Carbons (110-152 ppm): The chemical shifts of the quinoline carbons are consistent with those of other 8-hydroxyquinoline derivatives. The carbon bearing the hydroxyl group (C-8) is typically found at the most downfield position in this group.[1]

-

Aliphatic Carbons (14-72 ppm): The signals for the benzylic and octyloxy carbons are clearly separated from the aromatic signals, providing definitive evidence for the presence of the 5-octyloxymethyl substituent.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Experimental Protocol: Mass Spectrometry

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for 5-Octyloxymethyl-8-quinolinol, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation.

-

Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, is preferred to obtain an accurate mass measurement, which can be used to confirm the elemental formula.[3]

-

Data Acquisition:

-

Introduce the sample, dissolved in a suitable solvent like methanol or acetonitrile, into the ion source via direct infusion or coupled with liquid chromatography (LC-MS).

-

Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

-

To obtain fragmentation data, perform tandem mass spectrometry (MS/MS) by selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID).

-

Mass Spectral Data and Interpretation

The expected mass spectral data for 5-Octyloxymethyl-8-quinolinol (C₁₈H₂₅NO₂) is as follows:

| Ion | m/z (calculated) | Interpretation |

| [M+H]⁺ | 288.1964 | Protonated molecular ion |

| [M+Na]⁺ | 310.1783 | Sodium adduct |

Fragmentation Analysis (MS/MS):

The fragmentation of the [M+H]⁺ ion is expected to proceed through characteristic pathways:

Sources

A Preliminary Technical Guide to the Synthesis, Characterization, and Potential Biological Evaluation of 5-Octyloxymethyl-8-quinolinol

Abstract

The 8-hydroxyquinoline (8-HQ) scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological activities, including antimicrobial, anticancer, and neuroprotective effects.[1][2][3] This technical guide outlines a comprehensive preliminary study for a novel derivative, 5-Octyloxymethyl-8-quinolinol. The introduction of a lipophilic octyloxymethyl side chain at the C-5 position is hypothesized to enhance membrane permeability and potentiate the biological activities inherent to the 8-HQ core. This document provides a proposed synthetic route, a detailed plan for physicochemical characterization, and a suite of established in vitro assays to investigate its potential as a therapeutic agent. The methodologies are presented with the scientific rationale to guide researchers in the synthesis and evaluation of this promising compound.

Introduction: The Rationale for 5-Octyloxymethyl-8-quinolinol

8-Hydroxyquinoline and its analogues have garnered significant attention in drug discovery due to their diverse biological activities.[3][4] These activities are often attributed to the core structure's ability to chelate metal ions, which are crucial for the function of many enzymes and proteins.[1][2] By sequestering these metal ions, 8-HQ derivatives can disrupt essential cellular processes in pathogenic organisms and cancer cells.[2]

The derivatization of the 8-HQ scaffold offers a strategy to modulate its physicochemical properties and biological activity. The introduction of an octyloxymethyl group at the 5-position is a deliberate design choice aimed at increasing the lipophilicity of the parent molecule. Enhanced lipophilicity can lead to improved cell membrane penetration, potentially increasing the intracellular concentration of the compound and, consequently, its therapeutic efficacy. This guide serves as a foundational document for the synthesis, characterization, and preliminary biological screening of this novel derivative.

Proposed Synthesis and Physicochemical Characterization

Synthetic Pathway: A Two-Step Approach

The synthesis of 5-Octyloxymethyl-8-quinolinol can be approached through a two-step process, beginning with the chloromethylation of 8-hydroxyquinoline to form the key intermediate, 5-chloromethyl-8-hydroxyquinoline.[5] This intermediate can then be subjected to a Williamson ether synthesis with 1-octanol to yield the target compound.[6][7]

Caption: Proposed two-step synthesis of 5-Octyloxymethyl-8-quinolinol.

Detailed Synthetic Protocol

Step 1: Synthesis of 5-Chloromethyl-8-hydroxyquinoline

-

To a solution of 8-hydroxyquinoline in a suitable solvent, add 1,4-bichloromethoxybutane as the chloromethylating agent.[5]

-

The reaction is typically carried out at a controlled temperature to prevent side reactions.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by quenching with water and extracting the product with an organic solvent.

-

The crude product is then purified by column chromatography or recrystallization.

Step 2: Synthesis of 5-Octyloxymethyl-8-quinolinol (Williamson Ether Synthesis) [6][7][8]

-

In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1-octanol in a dry aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).

-

Add a strong base, such as sodium hydride (NaH), portion-wise at 0°C to deprotonate the alcohol, forming the sodium octoxide.

-

To this solution, add a solution of 5-chloromethyl-8-hydroxyquinoline in the same dry solvent dropwise.

-

Allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Once the reaction is complete, carefully quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Physicochemical Characterization

The synthesized 5-Octyloxymethyl-8-quinolinol should be thoroughly characterized to confirm its identity and purity.

| Technique | Purpose | Predicted Observations |

| Appearance | Visual Inspection | A pale yellow or off-white solid, characteristic of many 8-HQ derivatives. |

| Melting Point | Purity Assessment | A sharp melting point is indicative of high purity. |

| Solubility | Formulation & Bioassay Planning | Expected to be soluble in common organic solvents like DMSO, ethanol, and chloroform, with low aqueous solubility due to the octyl chain. |

| ¹H NMR | Structural Elucidation | Protons on the quinoline ring, the methylene bridge, and the octyl chain should be observable with distinct chemical shifts and coupling patterns.[9][10][11] |

| ¹³C NMR | Structural Confirmation | The number of signals should correspond to the number of unique carbon atoms in the molecule. |

| Mass Spectrometry (MS) | Molecular Weight Determination | The molecular ion peak corresponding to the calculated molecular weight of 5-Octyloxymethyl-8-quinolinol should be observed. |

| Infrared (IR) Spectroscopy | Functional Group Identification | Characteristic peaks for O-H (of the quinolinol), C-O-C (ether linkage), and aromatic C-H and C=C bonds are expected. |

| High-Performance Liquid Chromatography (HPLC) | Purity Analysis | A single major peak would indicate a high degree of purity. |

Potential Biological Activities and Mechanisms of Action

The 8-hydroxyquinoline scaffold is known for its metal-chelating properties, which are often linked to its biological activities.[2][4] The nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group form a bidentate ligand that can coordinate with various metal ions.[1]

Caption: Proposed mechanism of action via metal chelation.

Based on the known activities of other 8-HQ derivatives, 5-Octyloxymethyl-8-quinolinol is hypothesized to possess the following biological activities:

-

Antimicrobial Activity: Many 8-HQ derivatives show potent activity against a range of bacteria and fungi.[12][13] The increased lipophilicity of the octyl chain may enhance its ability to disrupt microbial cell membranes.

-

Anticancer Activity: 8-HQ derivatives have been shown to induce apoptosis in cancer cells, and their activity can be selective for multidrug-resistant cells.[4][14] The mechanism often involves the disruption of metal homeostasis within the cancer cells.

-

Antioxidant Activity: The phenolic hydroxyl group of the 8-HQ core can act as a radical scavenger, conferring antioxidant properties.[2][4]

Experimental Protocols for Biological Evaluation

In Vitro Cytotoxicity Assay (MTT Assay)[16][17][18][19]

This assay assesses the effect of the compound on the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Culture: Plate cancer cell lines (e.g., HeLa, MCF-7) and a non-cancerous cell line (e.g., HEK293) in 96-well plates and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of 5-Octyloxymethyl-8-quinolinol (typically from 0.1 to 100 µM) dissolved in a suitable solvent like DMSO. Include a vehicle control (DMSO alone).

-

Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to a purple formazan product.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Antimicrobial Susceptibility Testing (Broth Microdilution Method)[20][21]

This method determines the Minimum Inhibitory Concentration (MIC) of the compound against various microbial strains.

-

Microorganism Preparation: Prepare standardized inoculums of bacterial (e.g., Staphylococcus aureus, Escherichia coli) and fungal (e.g., Candida albicans) strains.

-

Compound Dilution: Prepare a serial two-fold dilution of 5-Octyloxymethyl-8-quinolinol in a 96-well microtiter plate containing appropriate broth medium.

-

Inoculation: Add the standardized microbial inoculum to each well.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Antioxidant Activity Assays (DPPH and ABTS)[22][23][24][25][26]

These assays measure the radical scavenging ability of the compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay:

-

Prepare a solution of the stable radical DPPH in methanol.

-

Add various concentrations of 5-Octyloxymethyl-8-quinolinol to the DPPH solution.

-

Incubate the mixture in the dark for a specified time.

-

Measure the decrease in absorbance at a specific wavelength (around 517 nm).

-

Calculate the percentage of radical scavenging activity.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay:

-

Generate the ABTS radical cation (ABTS•+) by reacting ABTS with potassium persulfate.

-

Add different concentrations of the test compound to the ABTS•+ solution.

-

Measure the reduction in absorbance at a specific wavelength (around 734 nm).

-

Calculate the percentage of radical scavenging activity.

Conclusion

This technical guide provides a comprehensive framework for the preliminary investigation of 5-Octyloxymethyl-8-quinolinol. The proposed synthetic route is based on well-established chemical reactions, and the suggested characterization techniques will ensure the identity and purity of the synthesized compound. The outlined biological assays will provide initial insights into its potential as an anticancer, antimicrobial, and antioxidant agent. The addition of the lipophilic octyl chain is a rational design strategy that may lead to a potent new derivative of the versatile 8-hydroxyquinoline scaffold. The successful execution of these preliminary studies will lay a solid foundation for further preclinical development.

References

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (n.d.). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Research & Reviews: Journal of Chemistry.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).

- Abah, L. O., Egu, S. A., Omale, A., & Amlabu, E. (2025). Highlights of the chemistry and pharmacological potential of 8-hydroxyquinoline: a review. Discover Chemistry, 2(1), 174.

- Bhandare, R. R., & Kumar, A. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(3), 3568-3580.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug design, development and therapy, 7, 1191–1203.

- Chen, F., Wang, Y., & Li, J. (2020).

- Peng, H., et al. (2004). Synthesis of 5-alkoxymethyl- and 5-aminomethyl-substituted 8-hydroxyquinoline derivatives and their luminescent Al(III) complexes for OLED applications. Tetrahedron Letters, 45(35), 6675-6678.

- Sarkar, A., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.

- Abdel-Wahab, B. F., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 26(15), 4321.

- Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry.

- Prachayasittikul, V., Prachayasittikul, S., Ruchirawat, S., & Prachayasittikul, V. (2013). 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications. Drug Design, Development and Therapy, 7, 1191-1203.

- Olechowska, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 26(21), 6584.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.

- LibreTexts. (2020). 9.5: Williamson ether synthesis. Chemistry LibreTexts.

- Yamin, B. M., et al. (2021). Potential Antioxidant Activity Methods DPPH, ABTS, FRAP, Total Phenol and Total Flavonoid Levels of Macaranga hypoleuca (Reichb.f & Zoll.) M.A. E3S Web of Conferences, 322, 01004.

- Rodrigues, D. A., et al. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. International Journal of Molecular Sciences, 24(13), 10747.

- Al-Busafi, S. N., Suliman, F. E. O., & Al-Alawi, Z. R. (2014).

- Li, X., et al. (2015). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. PLoS ONE, 10(6), e0128761.

- Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(11), 7748-7771.

- J&K Scientific LLC. (n.d.). Williamson Ether Synthesis. J&K Scientific LLC.

- An, F., & Wu, F. (2018). Update on in vitro cytotoxicity assays for drug development.

- Khedkar, S. A., et al. (2021). Synthesis and biological evaluation of novel quinoline derivatives as potential antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 31, 127725.

- Singh, R., et al. (2013). Antioxidant Activity, ABTS, DPPH, FRAP, Medicinal Plants, Phenolic Content, Proximate Composition. Indian Journal of Pharmaceutical Sciences, 75(3), 323-330.

- Pape, V. F. S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer.

- Patel, K. D., & Patel, H. S. (2012). Synthesis, characterization and comparative microbial screening of some 5-alkoxymethyl-8-quinolinol.

- Prachayasittikul, V., et al. (2013). 8-Hydroxyquinolines: A review of their metal chelating properties and medicinal applications.

- Iacob, A., et al. (2022). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 27(19), 6544.

- Olechowska, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI.

- Kim, H. J., et al. (2016). Study of the in vitro cytotoxicity testing of medical devices. Toxicological Research, 32(3), 241-247.

- The Organic Chemistry Tutor. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

- Singh, A., & Kumar, A. (2021). 8-Hydroxyquinoline: A Privileged Structure with Broad-ranging Pharmacological Potentials.

- Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1-10.

- Sipos, B., & Gaspar, R. (2018). Role of Cytotoxicity Experiments in Pharmaceutical Development. SciSpace.

- Enyedy, É. A., et al. (2014). 1 H NMR spectra of 8-hydroxyquinoline (HQ) alone (a) and KP46 together...

- Professor Dave Explains. (2018, August 29). Williamson Ether Synthesis [Video]. YouTube.

Sources

- 1. scispace.com [scispace.com]

- 2. 8-Hydroxyquinolines: a review of their metal chelating properties and medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. dovepress.com [dovepress.com]

- 5. researchgate.net [researchgate.net]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. jk-sci.com [jk-sci.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 8-Methylquinoline(611-32-5) 1H NMR [m.chemicalbook.com]

- 10. 8-Hydroxyquinoline(148-24-3) 1H NMR spectrum [chemicalbook.com]

- 11. 5-Chloro-8-hydroxyquinoline(130-16-5) 1H NMR spectrum [chemicalbook.com]

- 12. biointerfaceresearch.com [biointerfaceresearch.com]

- 13. apjhs.com [apjhs.com]

- 14. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application of 5-Octyloxymethyl-8-quinolinol in Hydrometallurgy: A Technical Guide

Abstract

This technical guide provides a comprehensive overview of the application of 5-Octyloxymethyl-8-quinolinol, hereafter referred to as HO8Q, in the field of hydrometallurgy. We delve into the fundamental principles of its action as a metal extractant, focusing on its efficacy in separating valuable metals, particularly rare-earth elements (REEs). This document offers detailed, field-proven protocols for solvent extraction and stripping processes, data on its performance in various solvent systems, and an exploration of synergistic extraction phenomena. The guide is intended for researchers and process chemists aiming to leverage advanced chelating agents for efficient and selective metal recovery.

Introduction to 5-Octyloxymethyl-8-quinolinol (HO8Q)

5-Octyloxymethyl-8-quinolinol (HO8Q) is a functionalized derivative of 8-hydroxyquinoline (8-HQ). The 8-HQ scaffold is a well-established and powerful bidentate chelating agent, capable of forming stable complexes with a wide array of metal ions. The core innovation in HO8Q lies in the addition of a 5-octyloxymethyl group. This long alkyl chain confers high solubility in organic solvents and modern ionic liquids, a critical property for its use as an extractant in liquid-liquid extraction systems.[1] In hydrometallurgy, HO8Q serves as a highly effective reagent for the selective separation of metal ions from aqueous solutions, such as those derived from ore leaching or recycled materials.

The Chemistry of Extraction: Mechanism of Action

The efficacy of HO8Q as an extractant is rooted in its ability to form a stable, neutral chelate complex with metal ions, thereby facilitating their transfer from the aqueous phase to an immiscible organic phase.

Core Mechanism: pH-Swing Solvent Extraction

The extraction process is a pH-dependent equilibrium reaction involving a proton-exchange mechanism. The phenolic proton of the hydroxyl group on the quinoline ring is exchanged for a metal cation (Mⁿ⁺). For a trivalent metal ion like a rare earth, the general reaction can be described as:

Mⁿ⁺(aq) + n(HO8Q)(org) ⇌ M(O8Q)n(org) + nH⁺(aq)

-

(aq) denotes the aqueous phase.

-

(org) denotes the organic phase.

This equilibrium highlights the central role of pH. At higher pH values (lower H⁺ concentration), the equilibrium shifts to the right, favoring the formation of the metal-HO8Q complex and its extraction into the organic phase. Conversely, at low pH (high H⁺ concentration), the equilibrium shifts to the left, causing the metal to be "stripped" from the organic phase back into the aqueous phase. This "pH-swing" is the fundamental principle enabling both the extraction and subsequent recovery of the target metal.

Fig. 2: General workflow for solvent extraction and stripping.

Protocol 2: Stripping of Metal Ions from Loaded Organic Phase

This protocol describes the recovery of the extracted metals and the regeneration of the extractant.

A. Materials & Reagents

-

Loaded Organic Phase: The metal-containing organic phase from Protocol 1.

-

Stripping Agent: An aqueous solution of a mineral acid, such as 1 M HNO₃ or 1 M HCl.

-

Equipment: Same as Protocol 1.

B. Procedure

-

Contact: Mix the loaded organic phase with the acidic stripping solution at a defined phase ratio (e.g., 1:1).

-

Equilibration: Agitate the mixture for ~30 minutes to allow the metal ions to transfer back to the new aqueous phase. Causality Note: The high concentration of H⁺ ions drives the equilibrium of the extraction reaction in reverse, releasing the metal ions. [2]3. Phase Separation: Centrifuge to separate the phases.

-

Analysis: Sample the aqueous phase (pregnant strip liquor) and analyze for metal content to determine stripping efficiency. The organic phase is now regenerated and can potentially be recycled.

-

Calculation:

-

Stripping Percentage (%S): %S = ([M]strip, aq * Vaq) / ([M]initial, org * Vorg) * 100

-

Data Presentation: Performance Comparison

The choice of solvent system dramatically impacts the performance of HO8Q. The following table summarizes comparative data for the extraction of Dy(III) and Nd(III).

| Parameter | Dy(III) Extraction | Nd(III) Extraction | Separation Factor (βDy/Nd) |

| System 1: n-dodecane | Moderate | Low | Moderate |

| System 2: Ionic Liquid | High | Moderate | 108 [1] |

| Table 1: Qualitative comparison of HO8Q performance in a conventional organic solvent versus an ionic liquid, based on findings from literature. | |||

| [1] |

Conclusion

5-Octyloxymethyl-8-quinolinol is a potent and selective extractant for hydrometallurgical applications, especially for the challenging separation of rare-earth elements. Its effectiveness is maximized when employed in advanced solvent systems, such as ionic liquids, and can be further enhanced through synergistic combinations with co-extractants like TOPO. The pH-dependent nature of the extraction mechanism provides a robust and controllable method for both the separation and subsequent recovery of valuable metals. The protocols provided herein offer a validated framework for researchers to explore and optimize the use of HO8Q in their specific hydrometallurgical processes.

References

-

Yang, F., Kubota, F., Baba, Y., & Goto, M. (2014). Extraction of Rare-Earth Ions with an 8-Hydroxyquinoline Derivative in an Ionic Liquid. Journal of Chemical Engineering of Japan, 47(9), 718-723. [Link]

-

Regel-Rosocka, M., Staszak, K., Wieszczycka, K., & Masalska, A. (n.d.). Stripping of metal ions from the loaded organic phase after the first stage of extraction. ResearchGate. Retrieved from a figure within a research item. [Link]

-

911Metallurgist. (2018, January 25). Solvent Extraction Stripping Methods. [Link]

-

Pecheur, O., Dourdain, S., Guillaumont, D., Rey, J., Guilbaud, P., Berthon, L., Charbonnel, M. C., Pellet-Rostaing, S., & Testard, F. (2016). Synergism in a HDEHP/TOPO Liquid-Liquid Extraction System: An Intrinsic Ligands Property? The Journal of Physical Chemistry B, 120(10), 2814–2823. [Link]

-

Zelenskii, V. A., & Pochinok, T. B. (2019). Synergistic Solvent Extraction of Lanthanoids with Traditional Ligands (4-Acylpyrazolone and Bidentate Nitrogen Bases) in a Nontraditional Diluent Confirmed by Slope Analysis and NMR. Molecules, 24(22), 4156. [Link]

-

Othman, N. S., & Alias, Y. (2014). Heavy Metal Ion Extraction Using Organic Solvents: An Application of the Equilibrium Slope Method. JWARP, 6, 12. [Link]

-

Kubota, F., Shimobori, Y., & Goto, M. (n.d.). Extraction Behavior of Metal Cations Using 8-Quinolinol as an Extractant in Cyclopentyl Methyl Ether. ResearchGate. Retrieved from a research item. [Link]

-

Al-Harahsheh, M., Al-Otoom, A., Al-Zboon, K., & Allaboun, H. (2015). Synergic extraction of Cd(II) with mixtures of 4-methyl-N-8-quinolinylbenzenesulphonamide and tri-n-butylphosphate or tri-n-octylphosphine oxide dissolved in toluene. ResearchGate. [Link]

Sources

Application Notes & Protocols: 5-Octyloxymethyl-8-quinolinol as a High-Affinity Chelating Agent for Heavy Metals

An Application Guide from the Office of the Senior Application Scientist

Foreword

Welcome to this in-depth guide on the application of 5-Octyloxymethyl-8-quinolinol, a specialized chelating agent designed for the selective capture and analysis of heavy metals. This document moves beyond simple procedural lists to provide the foundational principles, causal reasoning behind experimental design, and robust, self-validating protocols essential for modern research and development. As a derivative of the well-established 8-hydroxyquinoline (8-HQ) scaffold, 5-Octyloxymethyl-8-quinolinol introduces a critical enhancement: a long alkyl chain that dramatically increases its lipophilicity. This modification is not trivial; it fundamentally alters the compound's solubility and phase-transfer characteristics, making it an exceptionally potent tool for applications such as solvent extraction, environmental remediation, and the development of novel drug delivery systems. This guide is structured to empower researchers, scientists, and drug development professionals with the technical expertise and practical insights needed to leverage this powerful molecule effectively.

Section 1: Scientific Principles & Mechanism of Action

The 8-Hydroxyquinoline Core: A Bidentate Chelation Scaffold

The chelating capability of 5-Octyloxymethyl-8-quinolinol originates from its 8-hydroxyquinoline (8-HQ) core. 8-HQ is a classic bidentate ligand, meaning it binds to a central metal ion through two donor atoms simultaneously.[1] In this case, the donors are the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group at the 8-position.[1] Chelation occurs when the proton of the hydroxyl group is displaced by the metal ion, forming a stable five-membered ring structure. This complex formation is often accompanied by a distinct color change, a property that has been historically leveraged for the colorimetric detection of metals.[2]

The Role of the 5-Octyloxymethyl Substituent: Engineering Lipophilicity

The parent 8-HQ molecule is only sparingly soluble in non-polar organic solvents. The key innovation of 5-Octyloxymethyl-8-quinolinol is the introduction of the -(CH₂)O(CH₂)₇CH₃ group at the 5-position. This long octyl chain imparts a significant lipophilic (oil-loving) character to the molecule.[3] This engineered lipophilicity is the primary driver for its utility in two-phase systems, such as liquid-liquid extraction.

Causality Explained: By increasing the molecule's affinity for organic solvents, the octyloxymethyl group enables the chelator to efficiently partition from an aqueous phase into an organic phase, carrying the bound metal ion with it. This is a critical feature for concentrating trace metals from large volumes of water or for separating target metals from a complex aqueous matrix. A study on the extraction of rare-earth ions specifically highlighted the efficacy of 5-octyloxymethyl-8-quinolinol (HO8Q) in such systems.[4]

Visualizing the Chelation Mechanism

The following diagram illustrates the coordination of 5-Octyloxymethyl-8-quinolinol with a divalent heavy metal ion (M²⁺), such as Lead (Pb²⁺) or Cadmium (Cd²⁺). The chelator forms a neutral, lipophilic complex with a 2:1 ligand-to-metal stoichiometry, which is crucial for its extraction into an organic phase.[1]

Caption: Chelation of a divalent metal ion (M²⁺) by two molecules of 5-Octyloxymethyl-8-quinolinol.

Section 2: Physicochemical & Handling Properties

For any experimental design, a thorough understanding of the reagent's properties is paramount. The table below summarizes the key characteristics of 5-Octyloxymethyl-8-quinolinol.

| Property | Value / Description | Rationale & Significance |

| IUPAC Name | 5-(Octyloxymethyl)quinolin-8-ol | Provides unambiguous chemical identity. |

| Synonyms | HO8Q | A common abbreviation found in literature.[4] |

| Molecular Formula | C₁₈H₂₅NO₂ | Essential for calculating molarity and mass-based concentrations. |

| Molecular Weight | 287.40 g/mol | Critical for accurate preparation of solutions. |

| Appearance | Expected to be an off-white to yellow crystalline powder. | Based on properties of similar 8-HQ derivatives.[5] |

| Solubility | Water: Practically insoluble. Organic Solvents: Soluble in chloroform, toluene, hexane, ethers. | The high solubility in organic solvents is the basis for its use in solvent extraction protocols.[6] |

| pKa | Expected ~9.5-10.0 (phenolic -OH) | The pKa of the hydroxyl group is critical. Effective chelation requires a pH at or above this value to facilitate deprotonation, but extreme pH can cause metal hydroxide precipitation. Chloro-substitution is known to decrease pKa in related compounds.[7] |

Safety & Handling

As a derivative of 8-hydroxyquinoline, this compound must be handled with appropriate care. The parent compound and its halogenated derivatives are classified as toxic and irritant.

-

Hazards: Toxic if swallowed, may cause allergic skin reactions, and causes serious eye damage.[8] It is also considered very toxic to aquatic life.[8]

-

Personal Protective Equipment (PPE): Always wear nitrile gloves, safety goggles with side shields, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.

-

Disposal: Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not release into the environment.

Section 3: Core Application: Solvent Extraction of Heavy Metals

The primary application for 5-Octyloxymethyl-8-quinolinol is the selective extraction of heavy metal ions from aqueous solutions. This technique is fundamental for both environmental sample analysis (pre-concentration) and remediation (removal of toxic metals).

Experimental Workflow

The process involves vigorously mixing an aqueous solution containing heavy metals with an immiscible organic solvent containing the chelator. The lipophilic metal-chelator complex preferentially partitions into the organic phase, which is then separated. The metal can be back-extracted (stripped) into a fresh, acidic aqueous phase for analysis.

Caption: General workflow for heavy metal extraction using 5-Octyloxymethyl-8-quinolinol.

Protocol 1: Determination of Optimal Extraction pH for Lead (Pb²⁺)

Objective: To determine the pH at which 5-Octyloxymethyl-8-quinolinol most efficiently extracts Pb²⁺ from an aqueous solution.

Scientific Rationale: The extraction of metal ions by a chelating agent is highly pH-dependent. At low pH, an excess of protons (H⁺) competes with the metal ions (M²⁺) for the chelating sites, inhibiting complex formation. As the pH increases, the hydroxyl group of the chelator deprotonates, making it a more effective ligand. However, at excessively high pH, many heavy metals will precipitate as hydroxides (e.g., Pb(OH)₂), preventing extraction. Therefore, an optimal pH "window" exists for maximum extraction efficiency.

Materials:

-

5-Octyloxymethyl-8-quinolinol (OMQ-8)

-

Toluene (or other suitable organic solvent like chloroform)

-

Pb(NO₃)₂ or similar soluble lead salt

-

Nitric Acid (HNO₃) and Sodium Hydroxide (NaOH) for pH adjustment (0.1 M solutions)

-

Buffer solutions (e.g., acetate, phosphate) for pH control

-

Separatory funnels (50 mL)

-

pH meter

-

Mechanical shaker

-

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) or Atomic Absorption Spectroscopy (AAS) instrument.

Procedure:

-

Prepare Stock Solutions:

-

Organic Phase: Prepare a 10 mM solution of OMQ-8 in toluene.

-

Aqueous Phase: Prepare a 10 ppm (µg/mL) stock solution of Pb²⁺ in deionized water. Acidify slightly with a drop of concentrated HNO₃ to prevent hydrolysis.

-

-

Set up Extraction Series:

-

Label a series of 8 separatory funnels: pH 3, 4, 5, 6, 7, 8, 9, 10.

-

To each funnel, add 10 mL of the 10 ppm Pb²⁺ aqueous solution.

-

Adjust the pH of each funnel to its target value using 0.1 M HNO₃ or 0.1 M NaOH. Use a calibrated pH meter for accuracy. Self-Validation Step: Using appropriate buffers can provide more stable pH control during extraction.

-

-

Perform Extraction:

-

To each funnel, add 10 mL of the 10 mM OMQ-8 organic solution.

-

Stopper the funnels and shake vigorously on a mechanical shaker for 30 minutes to ensure equilibrium is reached.

-

Allow the funnels to stand for 15 minutes for complete phase separation.

-

-

Sample the Aqueous Phase:

-

Carefully drain the lower aqueous phase from each funnel into a labeled sample tube.

-

-

Analysis:

-

Analyze the concentration of Pb²⁺ remaining in each aqueous sample using ICP-MS or AAS.

-

Control Standard: Analyze an aliquot of the initial 10 ppm Pb²⁺ stock solution to get a precise initial concentration (C_initial).

-

-

Calculate Extraction Efficiency:

-

Use the formula: Extraction Efficiency (%) = [(C_initial - C_final) / C_initial] * 100

-

Plot Extraction Efficiency (%) vs. pH to identify the optimal pH range.

-

Protocol 2: Quantitative Removal and Analysis of Cadmium (Cd²⁺) from a Water Sample

Objective: To perform a validated, quantitative extraction of Cadmium (Cd²⁺) from a spiked water sample and determine the recovery.

Scientific Rationale: This protocol simulates a real-world application, such as treating industrial effluent or pre-concentrating an environmental sample. It incorporates control and blank samples to ensure the trustworthiness of the results. The final analysis is performed via a standardized, highly sensitive method.[9]

Materials:

-

Same as Protocol 1, but using a soluble Cadmium salt (e.g., CdCl₂)

-

Certified reference material (CRM) for Cadmium is recommended for validation.

Procedure:

-

Prepare Solutions:

-

Chelator Solution: 10 mM OMQ-8 in toluene.

-

Aqueous Sample (Spiked): Create a 1.0 ppm Cd²⁺ solution in deionized water. This will be your C_initial.

-

Stripping Solution: 1 M Nitric Acid (HNO₃).

-

-

Set up Validated Experiment (in triplicate):

-

Test Vials: Add 20 mL of the spiked aqueous sample and 20 mL of the chelator solution.

-

Control Vials: Add 20 mL of the spiked aqueous sample and 20 mL of pure toluene (no chelator). This checks for non-specific transfer of Cd²⁺ into the organic phase.

-

Blank Vials: Add 20 mL of deionized water (no Cd²⁺) and 20 mL of the chelator solution. This checks for contamination from reagents or glassware.

-

-

Extraction:

-

Adjust the pH of the aqueous phase in all vials to the optimal value determined in Protocol 1 (e.g., pH 8.5).

-

Cap the vials and shake for 30 minutes. Let stand for 15 minutes to separate.

-

-

Separation & Stripping:

-

Carefully pipette the top organic layer from the Test Vials into new, clean vials.

-

To these "loaded" organic phases, add 10 mL of the 1 M HNO₃ stripping solution.

-

Shake for 20 minutes. The acidic solution will break the Cd-OMQ-8 complex and pull the Cd²⁺ back into the new aqueous phase.

-

Let the phases separate and carefully collect the lower aqueous (acidic) layer. This is your final sample for analysis.

-

-

Analysis by ICP-MS:

-

Analyze the Cd²⁺ concentration in the following samples:

-

The final stripped acid solution from the Test Vials .

-

The aqueous phase from the Control Vials .

-

The aqueous phase from the Blank Vials .

-

The initial 1.0 ppm spiked sample.

-

-

-

Data Interpretation:

-

Blank: The result should be below the instrument's limit of detection (LOD). If not, contamination is present.

-

Control: The Cd²⁺ concentration should be nearly identical to the initial spiked sample, indicating the chelator is necessary for extraction.

-

Test: The concentration in the final stripped acid solution, when corrected for the volume change (e.g., concentrated from 20 mL to 10 mL), allows for calculation of the overall recovery efficiency.

-

Section 4: Expected Results & Troubleshooting

Representative Data

The extraction efficiency of heavy metals using 8-HQ derivatives is heavily influenced by pH, leading to varying extraction curves for different metals. This pH-dependency can be exploited for selective separation.

| pH | Pb²⁺ Extraction (%) | Cd²⁺ Extraction (%) | Zn²⁺ Extraction (%) |

| 3.0 | < 5 | < 5 | < 5 |

| 4.0 | 25 | 10 | 15 |

| 5.0 | 70 | 45 | 60 |

| 6.0 | 95 | 80 | 92 |

| 7.0 | > 99 | 96 | > 99 |

| 8.0 | > 99 | > 99 | > 99 |

| 9.0 | > 99 | > 99 | > 99 |

| 10.0 | 95 (potential precipitation) | > 99 | > 99 |

Note: This is illustrative data based on the known behavior of 8-hydroxyquinoline chelates.

Troubleshooting Guide

| Problem | Potential Cause(s) | Recommended Solution(s) |

| Low Extraction Efficiency | 1. Incorrect pH. 2. Insufficient shaking time/intensity. 3. Chelator concentration too low. | 1. Re-verify pH with a calibrated meter. 2. Increase shaking time to 1 hour. 3. Increase OMQ-8 concentration or decrease the metal concentration. |

| Emulsion Formation | 1. High concentration of surfactants or particulates in the sample. 2. Shaking is too vigorous. | 1. Centrifuge the sample post-extraction to break the emulsion. 2. Add a small amount of NaCl to the aqueous phase. 3. Use a gentler rocking motion instead of vigorous shaking. |

| Poor Reproducibility | 1. Inconsistent pH adjustment. 2. Inaccurate pipetting. 3. Temperature fluctuations. | 1. Use high-quality buffers for pH control. 2. Calibrate pipettes regularly. 3. Perform experiments in a temperature-controlled environment. |

References

- Vertex AI Search. (2024). Synthesis of 5-ethoxymethyl-8-hydroxyquinoline.